3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-ol
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Overview
Description
3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-ol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a methyl group, and a butanol moiety attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-ol typically involves the reaction of 4-amino-2-methylpyrimidine with an appropriate butanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): Shares a similar pyrimidine structure but with different functional groups.
Thioxothiamine: A derivative of thiamine with a thioxo group.
Toxopyrimidine: An intermediate in the thiamine biosynthetic pathway.
Uniqueness
3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methylamino]butan-2-ol |
InChI |
InChI=1S/C10H18N4O/c1-6(7(2)15)12-4-9-5-13-8(3)14-10(9)11/h5-7,12,15H,4H2,1-3H3,(H2,11,13,14) |
InChI Key |
LZLXPWXETUFBQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(C)C(C)O |
Origin of Product |
United States |
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